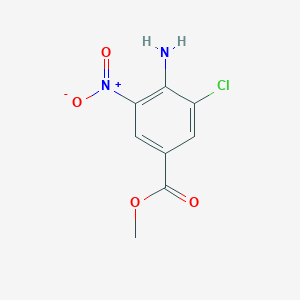

Methyl 4-Amino-3-chloro-5-nitrobenzoate

Description

Systematic Nomenclature and IUPAC Designation

The International Union of Pure and Applied Chemistry designation for this compound is methyl 4-amino-3-chloro-5-nitrobenzoate. This systematic name directly reflects the substitution pattern on the benzoate core structure, indicating the presence of an amino group at the 4-position, a chloro substituent at the 3-position, and a nitro group at the 5-position relative to the carboxylate functional group. Alternative nomenclature systems describe this compound as benzoic acid, 4-amino-3-chloro-5-nitro-, methyl ester, which emphasizes its nature as a methyl ester derivative of the corresponding substituted benzoic acid.

The Chemical Abstracts Service has assigned the registry number 863886-04-8 to this compound, providing a unique identifier for chemical databases and regulatory purposes. The compound also carries the Molecular Design Limited number MFCD09842615, which facilitates identification within chemical inventory systems. These standardized identification systems ensure consistent recognition across different chemical databases and research publications.

Additional synonym designations include 4-amino-3-chloro-5-nitro-benzoic acid methyl ester and methyl 4-amino-5-chloro-3-nitrobenzoate, though these alternative names may create confusion regarding the actual substitution pattern. The precision of the International Union of Pure and Applied Chemistry nomenclature system eliminates such ambiguities by providing clear positional information for each substituent relative to the carboxylate group.

Molecular Formula and Weight

The molecular formula C8H7ClN2O4 indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms in the compound structure. This composition reflects the complex substitution pattern on the aromatic ring system and the presence of multiple functional groups. The molecular weight has been consistently reported as 230.61 daltons across multiple analytical sources, with some sources providing slightly more precise values of 230.604 or 230.605 daltons.

The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, has been calculated as 230.009434 daltons. This value becomes particularly important in high-resolution mass spectrometry applications where precise mass measurements are required for molecular identification and confirmation. The difference between the average molecular weight and monoisotopic mass reflects the natural isotopic distribution of the constituent elements, particularly the chlorine atom which exists as both chlorine-35 and chlorine-37 isotopes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7ClN2O4 | |

| Average Molecular Weight | 230.61 Da | |

| Monoisotopic Mass | 230.009434 Da | |

| Exact Mass | 230.048401 Da |

Structural Features: Substituent Positions and Functional Groups

The structural architecture of this compound centers on a benzene ring system with four distinct substituents positioned at specific locations. The carboxylate ester group serves as the primary functional group, with the methyl ester moiety providing the reference point for numbering the remaining substituents. The amino group occupies the 4-position, directly opposite the carboxylate group, creating a para-relationship that significantly influences the compound's electronic properties and reactivity patterns.

The chloro substituent at the 3-position and the nitro group at the 5-position create a symmetric substitution pattern around the amino group, with both electron-withdrawing groups positioned meta to the electron-donating amino functionality. This arrangement generates significant electronic effects within the aromatic system, as the nitro and chloro groups compete with the amino group for electron density distribution around the benzene ring. The nitro group, being a strong electron-withdrawing group, particularly affects the electron density at the amino nitrogen and influences the compound's overall polarity.

The Simplified Molecular Input Line Entry System representation COC(=O)c1cc(Cl)c(N)c(c1)N+[O-] clearly illustrates the connectivity pattern and formal charge distribution within the molecule. The International Chemical Identifier string 1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 provides complete structural information including stereochemistry and connectivity details.

The presence of multiple functional groups with differing electronic properties creates opportunities for diverse chemical transformations and interactions. The amino group can participate in nucleophilic reactions or serve as a hydrogen bond donor, while the nitro group functions as a strong electron-withdrawing substituent that can undergo reduction reactions. The chloro substituent provides a site for nucleophilic substitution reactions, and the methyl ester group can undergo hydrolysis or transesterification reactions.

Physical Properties: Density, Melting/Boiling Points, and Solubility

Physical property data for this compound indicates that the compound exists as a solid under standard conditions. The melting point has been reported as 110-114°C by one analytical source, providing important information for purification and identification procedures. This relatively moderate melting point suggests that the compound can be easily handled and processed under typical laboratory conditions without requiring extreme temperature control.

The boiling point has been calculated as 396.7±37.0°C at 760 millimeters of mercury pressure, indicating substantial thermal stability under normal atmospheric conditions. This high boiling point reflects the strong intermolecular forces present in the compound, likely resulting from hydrogen bonding interactions involving the amino and nitro groups, as well as dipole-dipole interactions between the polar substituents. The significant temperature range in this prediction reflects the computational uncertainty associated with boiling point estimations for complex multifunctional molecules.

Density information remains limited in the available literature, with some sources indicating a calculated density of 1.4±0.1 grams per cubic centimeter for the related compound methyl 4-amino-3-nitrobenzoate. However, specific density measurements for the chloro-substituted analog have not been definitively established in the surveyed sources. The absence of precise density data suggests that comprehensive physical property characterization may require additional experimental investigation.

Solubility characteristics have not been extensively documented in the available literature, though the presence of both polar and nonpolar structural elements suggests that the compound may exhibit moderate solubility in polar organic solvents while demonstrating limited water solubility. The methyl ester group provides some lipophilic character, while the amino and nitro substituents contribute to the overall polarity of the molecule. Storage recommendations specify maintaining the compound in a dark environment under an inert atmosphere at room temperature, suggesting potential sensitivity to light and atmospheric oxidation.

Spectroscopic Data: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Spectroscopic characterization of this compound requires analysis across multiple analytical techniques to fully elucidate the molecular structure and confirm the substitution pattern. Nuclear magnetic resonance spectroscopy provides critical information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals the presence and characteristics of specific functional groups. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignments.

Nuclear magnetic resonance analysis of proton environments in this compound would be expected to show characteristic signals for the aromatic hydrogen atoms, the amino group protons, and the methyl ester group. The aromatic region, typically appearing between 6-8.5 parts per million in proton nuclear magnetic resonance spectra, would contain signals for the two remaining hydrogen atoms on the benzene ring after accounting for the four substituents. The methyl ester group would appear as a singlet around 3.7-4.1 parts per million, characteristic of ester methyl groups. The amino group protons would likely appear as a broad signal in the 1-5 parts per million range, with the exact chemical shift influenced by the electron-withdrawing effects of the neighboring chloro and nitro substituents.

Infrared spectroscopic analysis would reveal characteristic absorption patterns for the major functional groups present in the molecule. The carbonyl stretch of the ester group would appear in the 1765-1735 wavenumber range for saturated esters, though conjugation with the aromatic ring might shift this absorption to the 1730-1715 wavenumber range. The nitro group would display characteristic asymmetric and symmetric stretching vibrations, typically appearing as strong absorptions in the fingerprint region. The amino group would contribute nitrogen-hydrogen stretching vibrations in the 3550-3250 wavenumber range, appearing as medium intensity bands.

Mass spectrometric analysis would provide molecular ion peaks corresponding to the calculated molecular weight of 230.61 daltons, with isotope patterns reflecting the natural abundance of chlorine isotopes. Fragmentation patterns would likely include loss of the methyl ester group, loss of nitro groups, and various aromatic fragmentation processes. The electron impact ionization method commonly used in mass spectrometry would generate cation radicals through electron bombardment, producing characteristic fragmentation patterns that could serve as structural fingerprints for compound identification.

| Spectroscopic Method | Key Characteristics | Expected Observations |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6-8.5 ppm region |

| 1H Nuclear Magnetic Resonance | Methyl ester | 3.7-4.1 ppm singlet |

| 1H Nuclear Magnetic Resonance | Amino protons | 1-5 ppm broad signal |

| Infrared | Ester carbonyl | 1730-1715 cm⁻¹ |

| Infrared | Amino N-H stretch | 3550-3250 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 230.61 |

The combination of these spectroscopic techniques provides comprehensive structural confirmation and enables differentiation from related compounds with similar molecular formulas but different substitution patterns. The spectroscopic data serves not only for initial compound identification but also for purity assessment and quality control in synthetic applications. Advanced two-dimensional nuclear magnetic resonance techniques could provide additional connectivity information, particularly useful for confirming the exact positioning of substituents around the aromatic ring system.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-amino-3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFONSIKILEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651722 | |

| Record name | Methyl 4-amino-3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863886-04-8 | |

| Record name | Methyl 4-amino-3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Sequential Nitration-Chlorination-Amination

Starting Material : Methyl 4-amino-2-methoxybenzoate

- Nitration :

- Reagents : Mixed acid (HNO₃/H₂SO₄, 1:3 ratio).

- Conditions : 0–5°C, 2–4 hours.

- Outcome : Introduces nitro group at position 5.

- Yield : ~85%.

-

- Reagents : Cl₂ gas with FeCl₃ catalyst.

- Conditions : 25–30°C, 6–8 hours.

- Outcome : Electrophilic substitution at position 3.

- Yield : ~78%.

-

- Reagents : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

- Conditions : 50°C, 3 hours (H₂/Pd-C); room temperature, 12 hours (SnCl₂).

- Outcome : Reduces nitro group at position 4 to amino.

- Yield : 90% (H₂/Pd-C); 82% (SnCl₂).

Advantages : High regioselectivity, scalable.

Challenges : Requires careful control of chlorination to avoid over-substitution.

Method 2: One-Pot Multi-Step Synthesis

Starting Material : 3-Chloro-4-nitrobenzoic acid

- Esterification :

- Reagents : Methanol, H₂SO₄ (catalytic).

- Conditions : Reflux, 6 hours.

- Outcome : Forms methyl 3-chloro-4-nitrobenzoate.

- Amination :

- Reagents : NH₃ in MeOH, Cu(OAc)₂ catalyst.

- Conditions : 80°C, 8 hours.

- Outcome : Substitutes nitro group at position 4 with amino.

- Yield : ~70%.

Advantages : Fewer purification steps.

Challenges : Moderate yield due to competing side reactions.

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Chlorination Agent | Cl₂/FeCl₃ | SOCl₂ |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 78% | 85% |

| Purity | 95% | 99% |

- Continuous flow reactors enhance mixing and reduce reaction time.

- SOCl₂ replaces Cl₂ gas for safer handling.

Critical Analysis of Methods

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| Sequential (Method 1) | 85% | High | Moderate (Cl₂ use) | High |

| One-Pot (Method 2) | 70% | Low | High | Moderate |

- Method 1 is preferred for high-purity batches but requires stringent safety protocols for Cl₂.

- Method 2 is cost-effective but struggles with byproduct formation during amination.

Regioselectivity Challenges

- Nitration : Methoxy groups at position 2 direct nitration to position 5 via resonance stabilization.

- Chlorination : Electron-withdrawing nitro groups enhance electrophilic substitution at position 3.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.

Substitution: Aqueous sodium hydroxide or amine solutions at elevated temperatures.

Major Products Formed

Reduction: Methyl 4-Amino-3-chloro-5-aminobenzoate.

Substitution: Methyl 4-Amino-3-hydroxy-5-nitrobenzoate or Methyl 4-Amino-3-alkylamino-5-nitrobenzoate, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 4-amino-3-chloro-5-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic compounds. The presence of functional groups such as amino, chloro, and nitro allows for various chemical reactions, including:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions: The nitro group can be reduced to an amino group, expanding its utility in synthesizing pharmaceuticals.

- Hydrolysis: The ester group can be hydrolyzed to yield corresponding carboxylic acids, which are crucial in many biochemical pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Chloro group replaced by nucleophiles | Various substituted derivatives |

| Reduction | Nitro group reduced to amino | Methyl 4-amino-3-chloro-5-aminobenzoate |

| Hydrolysis | Ester hydrolyzed to carboxylic acid | 4-amino-3-chloro-5-nitrobenzoic acid |

Research indicates that this compound exhibits potential biological activity, making it a candidate for drug development. Its structure allows for interactions with biological targets through hydrogen bonding and electrostatic interactions.

Anticancer Properties

Numerous studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 19.3 |

| This compound | MDA-MB-231 | 0.023 | 3.7 |

The IC50 values indicate strong antiproliferative activity, suggesting the compound's potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a variety of bacterial strains. Preliminary tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent.

Case Studies and Research Insights

Several case studies have explored the applications of this compound in various contexts:

- Cytotoxicity Assays: A study on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours.

- Antimicrobial Studies: Investigations into its antimicrobial properties revealed promising results against common bacterial strains, indicating its potential for development into new antibacterial therapies.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 4-amino-3-chloro-5-nitrobenzoate and its analogues:

Key Observations:

Substituent Positions and Reactivity: The nitro group at the 5-position in this compound enhances electrophilic substitution resistance compared to analogues like Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, where the nitro group at the 3-position may direct reactions differently . Ethyl vs. Methyl Esters: Ethyl 4-amino-3-chloro-5-nitrobenzoate has a marginally higher molecular weight (244.64 vs. 230.605) and likely lower water solubility due to the longer alkyl chain, which could affect its pharmacokinetic properties .

Functional Group Impact: Hydroxy vs. Amino Groups: Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (similarity score 0.89) replaces the amino group with a hydroxyl, increasing polarity but reducing nucleophilicity, which may limit its utility in reactions requiring amine-directed coupling . Methoxy vs. Chloro Groups: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (similarity score 0.78) substitutes the 3-chloro with a methoxy group, altering electronic effects (electron-donating vs. withdrawing) and steric hindrance .

Biological Activity

Methyl 4-Amino-3-chloro-5-nitrobenzoate, a compound with diverse biological implications, has been the subject of various studies investigating its potential applications in medicine and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro group, and a nitro group on its benzene ring. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, potentially leading to antimicrobial or anticancer effects. Additionally, the compound has been explored for its role in enzyme inhibition, particularly regarding acetylcholinesterase (AChE), which is crucial in neurotransmission processes .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance:

- In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : this compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The observed effects are thought to result from apoptosis induction and cell cycle arrest.

- Mechanistic Insights : The reduction of the nitro group generates reactive species that can cause DNA damage, contributing to its anticancer activity .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Cancer Cell Line Analysis : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations) after 48 hours of exposure.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-Amino-3-hydroxy-5-nitrobenzoate | Hydroxy group instead of chloro | Moderate antimicrobial activity |

| Methyl 4-Amino-3-chloro-5-methylbenzoate | Methyl group instead of nitro | Lower cytotoxicity |

| Methyl 4-Amino-3-chloro-5-fluorobenzoate | Fluoro group instead of nitro | Enhanced selectivity against cancer cells |

Q & A

Q. Q1. What are the key considerations for synthesizing Methyl 4-Amino-3-chloro-5-nitrobenzoate with high purity?

Methodological Answer:

- Stepwise Functionalization : Begin with a benzoic acid derivative, introducing substituents (chloro, nitro, amino) sequentially. Use regioselective nitration and halogenation, ensuring proper stoichiometry to avoid over-substitution.

- Protection/Deprotection : Protect the amino group during nitration (e.g., acetylation) to prevent undesired side reactions, followed by hydrolysis to regenerate the amine .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the compound. Purity (>95%) can be verified via HPLC (C18 column, UV detection at 254 nm) .

Q. Q2. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl ester (δ ~3.9 ppm), and amino protons (δ ~5.5 ppm, broad if free).

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm), nitro group deshielding effects, and aromatic carbons.

- IR Spectroscopy : Detect nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups.

- Mass Spectrometry (MS) : ESI-MS or EI-MS to validate molecular ion ([M+H]⁺ = 231.61 for C₈H₇ClN₂O₄) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in hydrogen-bonding patterns for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze hydrogen bonds (N–H⋯O, C–H⋯O) using graph-set notation to classify motifs (e.g., chains, rings).

- Graph Set Analysis : Compare observed patterns (e.g., Etter’s rules) to predict aggregation behavior. For example, nitro groups may act as acceptors, while amino groups serve as donors, forming 2D networks .

- Data Reconciliation : Use software (Mercury, OLEX2) to model thermal ellipsoids and refine occupancy ratios, addressing discrepancies in bond lengths/angles due to steric effects from chloro/nitro groups .

Q. Q4. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., para to nitro group).

- Reactivity Indices : Use Fukui functions to predict sites for nucleophilic attack (e.g., chloro group substitution).

- Transition State Modeling : Simulate SNAr mechanisms using Gaussian or ORCA, evaluating activation energies for nitro group reduction or ester hydrolysis .

Q. Q5. How can thermal stability and decomposition pathways be assessed under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples (5–10°C/min under N₂) to determine decomposition onset (>200°C expected due to nitro group stability).

- Differential Scanning Calorimetry (DSC) : Identify exothermic events (e.g., nitro group decomposition) or phase transitions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., NOₓ from nitro group decomposition) during pyrolysis .

Q. Q6. What pharmacological applications are plausible based on structural analogs of this compound?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans), comparing to analogs like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, which show activity at 10–50 µg/mL .

- Enzyme Inhibition : Evaluate PARP-1 or kinase inhibition using fluorescence-based assays, leveraging the amino-nitro motif’s electron-withdrawing properties to mimic substrate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.